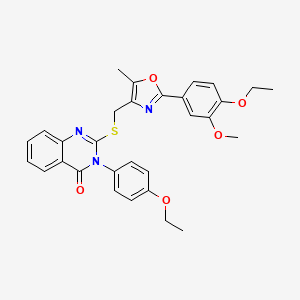

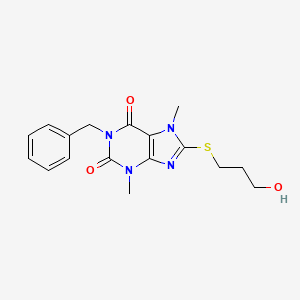

![molecular formula C21H21ClN2O3S2 B2634053 1-[3-(benzoylamino)benzoyl]-N-isopropylpiperidine-3-carboxamide CAS No. 1116017-39-0](/img/structure/B2634053.png)

1-[3-(benzoylamino)benzoyl]-N-isopropylpiperidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as N-benzoylamino-tetrahydropyridine analogues, has been reported in the literature . These compounds have been designed as COX-2 inhibitors . The synthesis involves a 4-step process, including the hydrolysis of ethyl-o-(mesitylenesulfonyl) acethydroxymate to render O-(mesitylsulfonyl)hydroxylamine (MSH). MSH then acts as an aminating agent as it reacts with 3-ethyl pyridine .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 1-phenyl-3-benzoylamino-4-benzoylpyrazol-2-in-5-one, has been characterized by X-ray single crystal diffraction . It is shown that these compounds exist in the solid phase in an NH-tautomeric form, which is stabilized by two intramolecular hydrogen bonds and one intermolecular bond with the solvate dioxane molecule .

Chemical Reactions Analysis

Benzoylation reactions are commonly used in the synthesis of benzoylamino compounds . Coordination behavior of N-benzoylamino acids, including the synthesis and structure of mixed-ligand complexes of palladium (II) with N-benzoylamino acid dianion and diamine, has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[3-(benzoylamino)benzoyl]-N-isopropylpiperidine-3-carboxamide include a molecular formula of C21H21ClN2O3S2 and a molecular weight of 448.98.

科学的研究の応用

Supramolecular Chemistry and Self-Assembly

Compounds like benzene-1,3,5-tricarboxamides (BTAs) have become increasingly important in a wide range of scientific disciplines due to their simple structure and wide accessibility. They are used in applications ranging from nanotechnology to polymer processing and biomedical applications, leveraging their supramolecular self-assembly behavior into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. Their multivalent nature also drives applications in the biomedical field, showing the potential utility of structurally similar compounds in diverse scientific applications (Cantekin, de Greef, & Palmans, 2012).

Pharmacological Properties

Research on functional chemical groups that may serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity highlights the importance of structural features similar to those in the specified compound. Heterocycles that have heteroatoms such as nitrogen, sulfur, and oxygen, often found in piperidine and carboxamide structures, form a significant class of organic compounds with potential CNS effects. This indicates a research interest in compounds with structural features related to 1-[3-(benzoylamino)benzoyl]-N-isopropylpiperidine-3-carboxamide for the development of novel CNS acting drugs (Saganuwan, 2017).

Antimicrobial and Antitumor Activity

The antimicrobial and antitumor properties of imidazole derivatives, including compounds structurally akin to carboxamides, have been extensively reviewed. These structures are of interest for the synthesis of new antitumor drugs and compounds with various biological properties, indicating the potential of related compounds in scientific research for developing new therapeutic agents (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

作用機序

Mode of action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Thiophene derivatives also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical pathways

Without specific information on these compounds, it’s challenging to determine the exact biochemical pathways they affect. Given the broad range of biological activities associated with indole and thiophene derivatives, it’s likely that these compounds could influence multiple biochemical pathways .

Result of action

Given the range of biological activities associated with indole and thiophene derivatives, these compounds could potentially have diverse effects at the molecular and cellular level .

将来の方向性

Piperidine derivatives, such as 1-[3-(benzoylamino)benzoyl]-N-isopropylpiperidine-3-carboxamide, have significant potential in drug discovery and development . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Further studies include testing the novel piperidine analogues as cyclooxygenase-2 inhibitors using COX-2 inhibition assays, and determining their anti-cancer activity in various cell lines to assess their antiproliferative effects .

特性

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3S2/c1-15-3-9-18(10-4-15)29(26,27)24(2)19-12-14-28-20(19)21(25)23-13-11-16-5-7-17(22)8-6-16/h3-10,12,14H,11,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPWJVKIYZRLAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

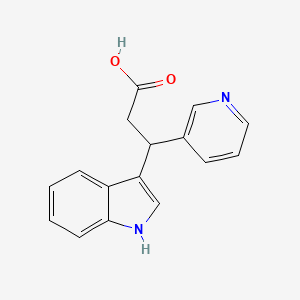

![Methyl 3-[(2-methylbenzyl)oxy]benzoate](/img/structure/B2633970.png)

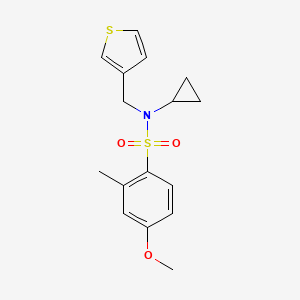

![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2633982.png)

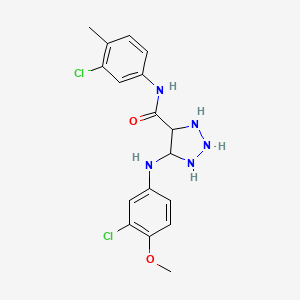

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2633984.png)

![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine](/img/structure/B2633986.png)

![N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide](/img/structure/B2633990.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2633992.png)